1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid
Description
This compound is a specialized building block in organic synthesis, featuring a spiro[3.3]heptane core with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) -protected amino group and a carboxylic acid substituent at the same position (C1) .
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-20(26)23(13-12-22(23)10-5-11-22)24-21(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,26) |
InChI Key |
LPLVFPKTQJKSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid typically involves the use of the Arndt-Eistert protocol. This method starts with commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids. The process involves direct homologation to produce enantiomerically pure N-Fmoc-protected β-amino acids in just two steps with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of peptide bond formation, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to remove oxygen-containing functional groups or to add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Employed in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid involves its role as a protective group in peptide synthesis. The compound protects the amino group of amino acids during peptide bond formation, preventing unwanted side reactions. The protective group can be removed under specific conditions, allowing the amino group to participate in further reactions.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and analogous Fmoc-protected bicyclic/monocyclic carboxylic acids:
*Inferred from structural analogs.
Key Comparative Insights
Rigidity and Conformational Control: The spiro[3.3]heptane core in the target compound provides exceptional rigidity compared to monocyclic (e.g., cyclohexane, cyclopentane) or smaller bicyclic systems (e.g., bicyclo[3.1.1]heptane) . This rigidity is advantageous for stabilizing β-turns or helices in peptides. In contrast, azetidine derivatives () offer minimal conformational freedom, favoring short, linear peptide sequences .
Synthetic Accessibility: Spiro compounds often require multi-step syntheses involving cyclization or cross-coupling (e.g., Suzuki-Miyaura in ), while monocyclic analogs (e.g., cyclohexane in ) are typically easier to functionalize .
Solubility and Stability :
- The hydrophobic Fmoc group reduces aqueous solubility across all compounds. However, the spiro[3.3]heptane system’s compactness may mitigate this issue slightly compared to bulkier cores like bicyclo[3.1.1]heptane .
- Cyclopentane derivatives () balance hydrophobicity with moderate solubility due to their intermediate ring size .
Application-Specific Advantages: The target compound’s C1-substitution pattern allows simultaneous incorporation of amino and carboxylic acid groups, mimicking natural amino acids like proline but with enhanced rigidity. Bicyclo[3.1.1]heptane analogs () are explored in drug discovery for mimicking bioactive scaffolds with improved metabolic stability .
Research Findings and Trends
- Peptide Therapeutics : Spiro and bicyclic systems are increasingly used to design peptide drugs with enhanced bioavailability and protease resistance .
- Material Science: Fmoc-protected spiro compounds serve as precursors for self-assembling hydrogels, leveraging their rigid backbones for nanostructure control .
- Challenges : Steric hindrance in spiro systems can slow coupling reactions, necessitating optimized conditions (e.g., HATU/DIEA in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
